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CAS No.: 492426-57-0

Cat. No.: B2463169 Get Quote

Executive Summary & Strategic Context
Pyrazole-carboxamide derivatives represent a cornerstone scaffold in modern life sciences,

functioning primarily as Succinate Dehydrogenase Inhibitors (SDHIs).[1] While commercially

dominant as fungicides (e.g., Fluxapyroxad, Isopyrazam, Sedaxane), this chemical class is also

explored in oncology for its ability to disrupt mitochondrial bioenergetics.

For the development scientist, the toxicity profile of these derivatives is non-monolithic. It is

governed by a delicate Structure-Activity Relationship (SAR) where the position of the

carboxamide moiety (C4 vs. C5) and the lipophilicity of the "tail" group dictate the divergence

between efficacy and mammalian toxicity.

This guide provides an objective, data-driven comparison of key pyrazole-carboxamide

derivatives, elucidating the mechanistic "Liver-Thyroid Axis" of toxicity and providing validated

protocols for mitochondrial safety assessment.

Mechanistic Basis of Toxicity: The AOP
Framework[2]
To understand the toxicity profile, one must understand the Mode of Action (MoA). These

compounds inhibit Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory
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chain.[2]

Primary Target: Ubiquinone-binding site (Q-site) of Complex II.

Molecular Initiating Event (MIE): Blockage of electron transport from succinate to ubiquinone.

Downstream Consequences:

Acute: ATP depletion and ROS generation (leading to cytotoxicity).

Chronic (Rodent-Specific): The "Liver-Thyroid Axis." Xenobiotic metabolism induction (via

CAR/PXR nuclear receptors) in the liver leads to increased clearance of Thyroxine (T4),

compensatory TSH release, and subsequent thyroid follicular hypertrophy.

Visualization: Adverse Outcome Pathway (AOP)
The following diagram illustrates the causal link between SDH inhibition and the observed

organ-specific toxicity.
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Figure 1: The Adverse Outcome Pathway (AOP) linking Pyrazole-Carboxamide exposure to

Liver and Thyroid toxicity via nuclear receptor activation.

Comparative Toxicity Matrix
The following table contrasts three commercially significant pyrazole-4-carboxamide

derivatives. Note that Fluxapyroxad represents the modern standard with a fluorinated biphenyl

tail, optimized for metabolic stability but presenting specific liver burdens.

Table 1: Toxicological Parameters of Key Derivatives
Parameter Fluxapyroxad Isopyrazam Sedaxane

Primary Scaffold
Pyrazole-4-

carboxamide

Pyrazole-4-

carboxamide

Pyrazole-4-

carboxamide

Lipophilic Tail Trifluoro-biphenyl Benzonorbornene
Phenyl-trans-

cyclopropyl

Acute Oral LD50 (Rat) > 2000 mg/kg (Low) > 2000 mg/kg (Low) > 5000 mg/kg (Low)

Target Organ

(Chronic)
Liver, Thyroid Liver, Uterus Liver, Thyroid

Liver Effects (NOAEL) 2.1 mg/kg/day (Rat) 5.5 mg/kg/day (Rat) 12 mg/kg/day (Rat)

Carcinogenicity
Liver/Thyroid tumors

(High Dose)

Uterine/Liver tumors

(High Dose)

Liver/Thyroid tumors

(High Dose)

Aquatic Tox (Fish

LC50)
0.29 mg/L (High)

0.006 mg/L (Very

High)
1.1 mg/L (Moderate)

Critical Insight

Standard Reference.

High efficacy but

persistent.[1] Induces

CYP enzymes

strongly.

High Ecotoxicity. The

bulky norbornene tail

increases aquatic

toxicity significantly.

Lower Potency.

Generally higher

NOAELs than

Fluxapyroxad.

Critical SAR Insight: The C4 vs. C5 Danger Zone
A crucial distinction for researchers synthesizing new derivatives:
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Pyrazole-4-carboxamides (Commercial Class): Generally low acute mammalian toxicity.[1]

Toxicity is chronic/metabolic.

Pyrazole-5-carboxamides (Experimental Class): Recent studies (e.g., Preston et al., 2021)

indicate unexpected acute mammalian toxicity for 1-methyl-1H-pyrazole-5-carboxamides.[3]

These analogs can potently inhibit mammalian mitochondrial respiration in vivo, leading to

rapid lethality, unlike their C4 counterparts which are more selective for fungal SDH or

metabolically handled differently.

Experimental Protocols for Toxicity Assessment
To validate the safety of a new pyrazole-carboxamide derivative, one must assess both

Mitochondrial Respiratory Function (Mechanism) and Hepatocellular Health (Phenotype).

Protocol A: Mitochondrial Complex II Inhibition Assay
(Seahorse XF)
Objective: Quantify the specific inhibition of Complex II (SDH) in live cells or isolated

mitochondria.

Reagents:

Permeabilized HepG2 cells or Isolated Rat Liver Mitochondria.

MAS Buffer: 70 mM Sucrose, 220 mM Mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM

HEPES, 1 mM EGTA (pH 7.2).

Substrates: Succinate (10 mM) + Rotenone (2 µM) [Blocks Complex I].

Inhibitors: Oligomycin (ATP Synthase inhibitor), FCCP (Uncoupler), Antimycin A (Complex III

inhibitor).

Workflow:

Seeding: Plate HepG2 cells (20k/well) in XF96 plates; culture overnight.

Permeabilization: Replace media with MAS Buffer containing 1 nM Plasma Membrane

Permeabilizer (PMP).
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Substrate Addition: Inject Succinate + Rotenone. This forces respiration to drive only through

Complex II.

Compound Injection: Inject the test pyrazole-carboxamide derivative (0.01 - 100 µM).

Measurement: Record Oxygen Consumption Rate (OCR).

Validation: A drop in OCR immediately following injection indicates direct SDH inhibition.

Controls: Use Malonate (competitive SDH inhibitor) as a positive control.

Protocol B: Hepatocyte Hypertrophy & Enzyme
Induction Screen
Objective: Assess the potential for the "Liver-Thyroid" toxicity axis by measuring CYP induction.

Culture: Primary Human Hepatocytes (PHH) in sandwich configuration (maintains metabolic

competence).

Treatment: Incubate with test compound (low/mid/high dose) for 72 hours.

Readout 1 (Cytotoxicity): ATP content assay (CellTiter-Glo) to define non-toxic range.

Readout 2 (Enzyme Induction): RT-qPCR for CYP2B6 (CAR target) and CYP3A4 (PXR

target).

Threshold: >2-fold induction over vehicle indicates potential for metabolic clearance

liabilities.

Readout 3 (Imaging): High Content Imaging for cell area (hypertrophy) and lipid

accumulation (steatosis).

Visualization: Screening Workflow
This diagram outlines the decision tree for advancing a lead compound based on toxicity data.
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Figure 2: Strategic screening cascade for pyrazole-carboxamide derivatives, prioritizing

mitochondrial potency while filtering for acute toxicity and metabolic liabilities.

Conclusion
The toxicity profile of pyrazole-carboxamide derivatives is distinctively biphasic. While they are

designed to be lethal to fungal mitochondria, their safety in mammals relies on selectivity

(structural divergence of mammalian SDH) and metabolic clearance.

Key Takeaways for R&D:

Avoid Pyrazole-5-carboxamides: Unless specifically targeting a non-mammalian parasite

with proven selectivity, this isomer carries a high risk of acute mammalian lethality.

Monitor the Tail: Highly lipophilic tails (like the benzonorbornene in Isopyrazam) drastically

increase aquatic toxicity.

The Liver Threshold: Most "toxicity" in this class is adaptive liver hypertrophy. Screening for

CYP induction early (Protocol B) can predict late-stage regulatory hurdles regarding thyroid

tumors.

By adhering to these mechanistic insights and screening protocols, development teams can

navigate the safety landscape of this potent chemical class effectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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